methyl 7-chloro-2H-chromene-8-carboxylate structure elucidation
methyl 7-chloro-2H-chromene-8-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Methyl 7-chloro-2H-chromene-8-carboxylate
Introduction
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Chromene scaffolds, in particular, are prevalent in a wide array of biologically active natural products and synthetic molecules, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The precise determination of their molecular architecture is paramount to understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow employed to definitively determine the structure of a synthetic chromene derivative, methyl 7-chloro-2H-chromene-8-carboxylate.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation, ensuring a self-validating analytical process. We will dissect the information gleaned from a suite of spectroscopic techniques—Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a full complement of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments—to assemble the molecular puzzle, piece by piece.
The Analytical Workflow: A Strategy for Structural Confirmation
The process of structure elucidation is a systematic and iterative journey. It begins with preliminary analyses that suggest the presence of key functional groups and provide the molecular weight, and culminates in high-resolution NMR experiments that map the precise connectivity of every atom.
Caption: A typical workflow for small molecule structure elucidation.
Preliminary Analysis: Identifying the Pieces
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides the first clues about the types of chemical bonds present in a molecule.[3] The spectrum of our target compound reveals several key absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR A small amount of the solid sample was placed directly on the diamond crystal of an ATR-FT-IR spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Interpretation:
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~3080 cm⁻¹ (weak): Aromatic C-H stretching, indicating the presence of a benzene ring.
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~2955 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl ester and the CH₂ group of the chromene ring. The position just below 3000 cm⁻¹ is characteristic of sp³ hybridized C-H bonds.[4]
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1738 cm⁻¹ (strong, sharp): This is a classic C=O stretching frequency for an ester functional group.[4][5] Its position suggests the carbonyl is conjugated with the aromatic ring, which is consistent with the proposed structure.
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1610, 1570, 1485 cm⁻¹ (medium): These absorptions are characteristic of C=C stretching vibrations within an aromatic ring.
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~1250 and 1100 cm⁻¹ (strong): These bands are indicative of C-O stretching, consistent with both the ester and the ether linkages within the chromene ring system.[5]
-
~750 cm⁻¹ (strong): This absorption can be attributed to C-Cl stretching.
From the IR spectrum, we can confidently propose the presence of an aromatic ring, an ester, and a chloro substituent.
Mass Spectrometry (MS): Determining the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.
Experimental Protocol: Electrospray Ionization (ESI) HRMS The sample was dissolved in methanol and infused into an Orbitrap mass spectrometer using positive mode ESI.
Interpretation: The HRMS data shows a prominent ion cluster at m/z 239.0160 and 241.0131.
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Molecular Ion Peak: The peak at m/z 239.0160 corresponds to the [M+H]⁺ ion. The presence of a peak at [M+2+H]⁺ (m/z 241.0131) with roughly one-third the intensity of the M+H peak is a definitive indicator of a single chlorine atom.
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Formula Calculation: The calculated exact mass for C₁₁H₉O₃Cl + H⁺ is 239.0162. The measured value of 239.0160 is in excellent agreement, confirming the molecular formula as C₁₁H₉O₃Cl .
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Degrees of Unsaturation: The degrees of unsaturation for C₁₁H₉O₃Cl is calculated as: (2*11 + 2 - 9 - 1) / 2 = 7. This high number is consistent with a bicyclic aromatic system (5 degrees: benzene ring + double bond in the second ring) and two additional double bonds (C=C in the pyran ring and C=O of the ester).
A common fragmentation pattern for esters is the loss of the alkoxy group.[6][7] A fragment ion corresponding to the loss of ·OCH₃ (m/z 208) is observed, further supporting the presence of a methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[8] All spectra were recorded in CDCl₃ with TMS as an internal standard.[9]
¹H NMR: Mapping the Proton Skeleton
The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| 7.55 | d | 1H | 2.1 | H-5 |
| 6.89 | d | 1H | 2.1 | H-6 |
| 4.85 | t | 2H | 3.7 | H-2 |
| 3.88 | s | 3H | - | -OCH₃ |
| 3.35 | t | 2H | 3.7 | H-3 |
Interpretation:
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Aromatic Region (δ 6.8-7.6): Two doublets at δ 7.55 and 6.89 ppm, each integrating to one proton, are observed. Their small coupling constant (J = 2.1 Hz) is characteristic of a meta-coupling on a benzene ring. This confirms a 1,2,4,5-tetrasubstituted benzene ring pattern. The downfield shift of the proton at δ 7.55 suggests it is deshielded, likely by the adjacent electron-withdrawing ester group.
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Aliphatic Region (δ 3.0-5.0): Two triplets are observed at δ 4.85 and 3.35 ppm, each integrating to two protons. They share the same coupling constant (J = 3.7 Hz), indicating they are on adjacent carbons and are coupled to each other. This is a classic -CH₂-CH₂- spin system. The downfield shift of the methylene group at δ 4.85 is consistent with it being attached to the oxygen atom of the chromene ring (O-CH₂).
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Singlet (δ 3.88): A sharp singlet integrating to three protons at δ 3.88 ppm is characteristic of a methyl ester (-OCH₃) group.
¹³C NMR and DEPT-135: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ carbons.
| Chemical Shift (δ, ppm) | DEPT-135 | Proposed Assignment |
| 167.5 | No Signal | C=O (Ester) |
| 152.1 | No Signal | C-4a |
| 133.8 | CH | C-5 |
| 130.2 | No Signal | C-7 |
| 128.5 | CH | C-6 |
| 121.3 | No Signal | C-8a |
| 118.9 | No Signal | C-8 |
| 115.4 | No Signal | C-4 |
| 66.2 | CH₂ | C-2 |
| 52.4 | CH₃ | -OCH₃ |
| 23.1 | CH₂ | C-3 |
Interpretation:
-
Carbonyl Carbon (δ 167.5): The signal far downfield is characteristic of an ester carbonyl carbon.
-
Aromatic/Olefinic Carbons (δ 115-153): Six signals appear in this region, which is consistent with the aromatic and olefinic carbons of the chromene ring system. The DEPT-135 spectrum confirms that two of these are CH carbons (C-5 and C-6) and four are quaternary (C-4, C-4a, C-7, C-8, C-8a). The signal at δ 130.2 is assigned to the carbon bearing the chlorine atom (C-7) due to the expected deshielding effect.
-
Aliphatic Carbons (δ 20-70): The DEPT-135 spectrum identifies two CH₂ groups and one CH₃ group. The signal at δ 66.2 is assigned to C-2, the carbon attached to the ether oxygen. The signal at δ 52.4 is the methyl ester carbon, and the upfield signal at δ 23.1 is assigned to C-3.
2D NMR: Connecting the Fragments
2D NMR experiments are crucial for confirming the connectivity established from 1D NMR and for assembling the complete molecular structure.[10][11]
3.3.1. COSY (Correlation Spectroscopy)
The COSY spectrum identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12]
Caption: Key ¹H-¹H COSY correlations for the target molecule.
Interpretation:
-
A cross-peak between the signals at δ 7.55 (H-5) and δ 6.89 (H-6) confirms their meta-relationship on the aromatic ring.
-
A strong cross-peak between the triplets at δ 4.85 (H-2) and δ 3.35 (H-3) confirms the -CH₂-CH₂- fragment.
-
Crucially, there are no other correlations, indicating these two spin systems are isolated from each other.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[12] This allows for the unambiguous assignment of protonated carbons.
Interpretation: The HSQC spectrum shows the following correlations:
-
δ 7.55 (¹H) correlates with δ 133.8 (¹³C) → H-5 to C-5
-
δ 6.89 (¹H) correlates with δ 128.5 (¹³C) → H-6 to C-6
-
δ 4.85 (¹H) correlates with δ 66.2 (¹³C) → H-2 to C-2
-
δ 3.88 (¹H) correlates with δ 52.4 (¹³C) → -OCH₃ to -OCH₃
-
δ 3.35 (¹H) correlates with δ 23.1 (¹³C) → H-3 to C-3
These correlations confirm the assignments made from the 1D spectra.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons that are two or three bonds apart.[12][13] This allows us to connect the isolated spin systems and place the quaternary carbons and heteroatoms.
Caption: Essential HMBC correlations confirming the molecular skeleton.
Interpretation of Key HMBC Correlations:
-
Connecting the Ester: The methyl protons (-OCH₃, δ 3.88) show a strong correlation to the carbonyl carbon (C=O, δ 167.5). The aromatic proton H-5 (δ 7.55) also correlates to this carbonyl carbon, definitively placing the ester group at the C-8 position, adjacent to C-5.
-
Building the Chromene Ring:
-
The methylene protons at H-2 (δ 4.85) show a correlation to the quaternary carbon C-8a (δ 121.3). This connects the dihydropyran ring to the benzene ring at the ether linkage.
-
The other methylene protons at H-3 (δ 3.35) show a key correlation to the quaternary carbon C-4a (δ 152.1).
-
Both H-2 and H-3 show correlations to the olefinic carbon C-4 (δ 115.4), confirming the C2-C3-C4 linkage.
-
-
Confirming Substituent Positions:
-
The aromatic proton H-5 (δ 7.55) shows correlations to C-7 (δ 130.2) and C-8a (δ 121.3). The correlation to C-7 confirms the chloro substituent is at this position.
-
The aromatic proton H-6 (δ 6.89) correlates to C-8 (δ 118.9) and C-4a (δ 152.1), locking in the final arrangement of the benzene portion of the molecule.
-
Final Structure Confirmation
The comprehensive analysis of all spectroscopic data leads to the unambiguous structural assignment of the compound as methyl 7-chloro-2H-chromene-8-carboxylate .
The IR and MS data established the molecular formula (C₁₁H₉O₃Cl) and identified the key functional groups (ester, aromatic ring, chloro-substituent). 1D NMR identified the two isolated spin systems: a meta-coupled pair of aromatic protons and a -CH₂-CH₂- fragment, along with a methyl ester singlet. Finally, 2D NMR, particularly the long-range HMBC correlations, provided the crucial links between these fragments, confirming the connectivity of the bicyclic chromene core and the precise location of all substituents. Each piece of data serves to validate the others, providing a high degree of confidence in the final structure.
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